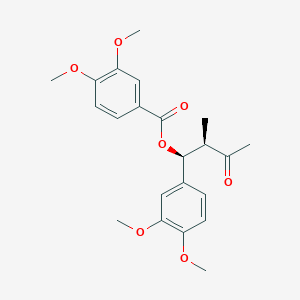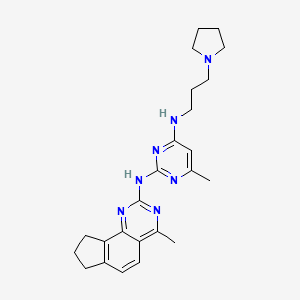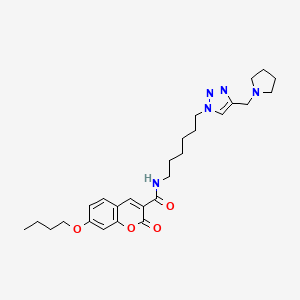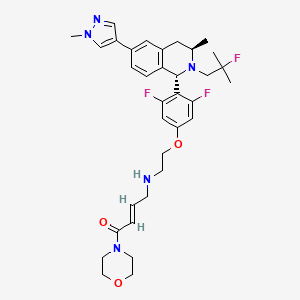
Schibitubin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schibitubin I is a lignin compound with notable neuroprotective activity. It can be isolated from the fruits of Schisandra bicolor var. tuberculata . Lignins are complex organic polymers found in the cell walls of plants, contributing to their structural integrity and resistance to decay.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Schibitubin I is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the fruits of Schisandra bicolor var. tuberculata . The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specific natural source and the complexity of its extraction process. Research is ongoing to develop more efficient extraction and purification techniques to facilitate its broader use.
Analyse Des Réactions Chimiques
Types of Reactions: Schibitubin I, being a lignin, can undergo various chemical reactions typical of phenolic compounds. These include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the lignin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the lignin structure.
Applications De Recherche Scientifique
Schibitubin I has several scientific research applications, particularly due to its neuroprotective properties :
Chemistry: It serves as a model compound for studying the chemical behavior of lignins and their derivatives.
Biology: this compound is used in research on neurodegenerative diseases due to its ability to protect neuronal cells.
Medicine: Its neuroprotective activity makes it a candidate for developing treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Industry: While not widely used industrially, this compound’s properties are of interest for developing bio-based materials and additives.
Mécanisme D'action
Schibitubin I exerts its neuroprotective effects through several mechanisms :
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in neuronal cells.
Anti-inflammatory Effects: this compound can inhibit inflammatory pathways, protecting neurons from inflammation-induced damage.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
Schisandrin: Another lignin from Schisandra species with similar neuroprotective properties.
Euryalin A and B: Lignans with antioxidant activities, though their structures and activities differ slightly from Schibitubin I.
Uniqueness: this compound is unique due to its specific source (Schisandra bicolor var. tuberculata) and its potent neuroprotective activity. Its ability to interact with multiple molecular targets and pathways sets it apart from other lignins and lignan compounds.
Propriétés
Formule moléculaire |
C22H26O7 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
[(1S,2R)-1-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H26O7/c1-13(14(2)23)21(15-7-9-17(25-3)19(11-15)27-5)29-22(24)16-8-10-18(26-4)20(12-16)28-6/h7-13,21H,1-6H3/t13-,21-/m0/s1 |
Clé InChI |
AGVOQRRWXUMWQJ-ZSEKCTLFSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)OC)OC)OC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)


![(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12406435.png)
![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)








